8-Butoxy-2,6-dimethyloct-2-ene (Citronellyl Butyl Ether): A Comprehensive Technical Guide on Physical and Chemical Properties
8-Butoxy-2,6-dimethyloct-2-ene (Citronellyl Butyl Ether): A Comprehensive Technical Guide on Physical and Chemical Properties
Executive Summary
8-Butoxy-2,6-dimethyloct-2-ene (CAS: 71077-30-0), commonly referred to in the fragrance and formulation industries as citronellyl butyl ether , is a highly lipophilic, stable aliphatic ether. Characterized by its distinctive branched alkene structure and terminal butyl ether linkage, this compound serves as a critical intermediate in specialty chemical synthesis, a functional emollient in topical formulations, and a fragrance agent[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical behavior, explore advanced synthetic methodologies utilizing monoperoxyacetals, and provide field-proven protocols for its isolation and application in drug development and cosmetic chemistry.
Physicochemical Profiling
The physical and chemical properties of 8-butoxy-2,6-dimethyloct-2-ene dictate its behavior in both synthetic environments and lipid-based drug delivery systems. Its high partition coefficient (XLogP3-AA ~5.0) indicates profound lipophilicity, making it an excellent candidate as a penetration enhancer or non-polar solvent in topical matrices[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Source / Rationale |
| Chemical Name | 8-Butoxy-2,6-dimethyloct-2-ene | IUPAC nomenclature |
| Common Synonyms | Citronellyl butyl ether; Butyl 3,7-dimethyloct-6-en-1-yl ether | Industry standards[3][4] |
| CAS Registry Number | 71077-30-0 | [3][4] |
| Molecular Formula | C₁₄H₂₈O | [5][6] |
| Molecular Weight | 212.37 g/mol | [5][6] |
| Physical State | Colorless liquid (oil) | [7][8] |
| Density | 0.817 g/cm³ | [9] |
| Boiling Point | 273.1 °C at 760 mmHg | [4][9] |
| Refractive Index | 1.44 | [9] |
| Flash Point | 105.8 °C | Closed cup estimation[4] |
| Lipophilicity (XLogP3) | ~5.0 | Indicates high lipid solubility[2] |
Chemical Reactivity & Structural Logic
The molecular architecture of 8-butoxy-2,6-dimethyloct-2-ene features two distinct reactive domains:
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The Trisubstituted Alkene (C2-C3): The double bond at the 2-position is electron-rich due to the inductive effects of the adjacent methyl groups. This site is susceptible to electrophilic addition, epoxidation, and ozonolysis. In formulation environments, it requires protection from strong oxidizing agents to prevent the formation of peroxides or degradation into smaller aldehydes/ketones.
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The Butyl Ether Linkage (C8): Unlike esters, the ether linkage is highly resistant to hydrolysis across a broad pH range. This chemical stability is what makes citronellyl butyl ether superior to citronellyl acetate in formulations requiring long-term shelf life under alkaline or acidic conditions.
Mechanistic Synthesis Pathways
While classical Williamson ether synthesis (reacting citronellol with a butyl halide under basic conditions) is the industrial standard, advanced laboratory synthesis utilizes the reaction of carbanions with monoperoxyacetals. This method, pioneered in modern ether synthesis, allows for the selective transfer of alkoxides without generating problematic alkoxy radical intermediates[7][8].
The Monoperoxyacetal Route
Reacting tetrahydropyranyl (THP) monoperoxyacetal with n-butyllithium (n-BuLi) furnishes 8-butoxy-2,6-dimethyloct-2-ene in high yields (~81%)[7].
Causality of Reagent Choice: Why use a THP monoperoxyacetal instead of a standard dialkyl peroxide? Dialkyl peroxides often undergo homolytic cleavage when reacted with organometallics, leading to radical-radical coupling byproducts (e.g., octane from butyl radicals). The THP group acts as a directing and stabilizing moiety, facilitating a clean, regioselective nucleophilic displacement by the carbanion at the less hindered oxygen, entirely bypassing the radical pathway[8].
Mechanistic pathway of 8-Butoxy-2,6-dimethyloct-2-ene synthesis via monoperoxyacetal.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of 8-butoxy-2,6-dimethyloct-2-ene via the carbanion-monoperoxyacetal method[7][8]. This protocol is a self-validating system: the color changes and temperature dependencies inherently indicate the success or failure of the intermediate steps.
Step-by-Step Methodology
Reagents Required:
-
THP monoperoxyacetal derivative of citronellol (128 mg, 0.5 mmol)
-
n-Butyllithium (n-BuLi) (0.34 mL, 1.6 M in Hexanes, 0.55 mmol)
-
Anhydrous Hexane or Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the THP monoperoxyacetal (128 mg, 0.5 mmol) and dissolve in 5 mL of anhydrous hexane.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Rationale: Cryogenic temperatures prevent the premature, exothermic decomposition of the peroxide and control the reactivity of the highly nucleophilic n-BuLi.
-
Carbanion Addition: Syringe in n-BuLi (0.34 mL, 1.6 M) dropwise over 5 minutes. The solution should remain relatively clear.
-
Thermal Maturation: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over the course of 1 hour. Rationale: The regioselective displacement of the O-THP group requires overcoming a specific activation energy barrier, which is achieved precisely between -20 °C and 0 °C.
-
Quenching: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH₄Cl. This neutralizes any unreacted n-BuLi and collapses the lithium alkoxide byproducts.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation (bath temperature 20 °C to prevent volatilization of the product).
-
Isolation: Purify the crude colorless oil via silica gel column chromatography (using a gradient of 5-10% Ethyl Acetate in Hexanes) to yield 8-butoxy-2,6-dimethyloct-2-ene (approx. 86 mg, 81% yield)[7].
Step-by-step experimental workflow for the synthesis and purification of the ether.
Pharmaceutical and Formulation Applications
In drug development and cosmetic formulation, 8-butoxy-2,6-dimethyloct-2-ene is highly valued for its dual functionality:
-
Emollient Properties: The compound acts as a structural emollient with a well-developed consistency[1]. Its branched aliphatic tail disrupts the dense packing of stratum corneum lipids, acting as a penetration enhancer for active pharmaceutical ingredients (APIs) in transdermal patches or topical creams.
-
Olfactory Masking: Due to its citronellyl backbone, it imparts a mild, herbal/floral aroma[1]. In dermatological formulations, it is frequently utilized to mask the unpleasant odors of sulfur-based or amine-based APIs without the need for reactive, potentially sensitizing aldehyde fragrances.
Safety, Handling, and Environmental Impact
While 8-butoxy-2,6-dimethyloct-2-ene is stable under standard conditions, it must be handled according to strict safety protocols:
-
Flammability: With a flash point of 105.8 °C, it is considered a combustible liquid[4]. It should be stored in a dark space, preferably refrigerated (2 to 8 °C), to prevent slow auto-oxidation of the alkene moiety[9].
-
PPE: Standard laboratory PPE is required. If heated, tightly fitting safety goggles and a full-face respirator are recommended to prevent respiratory irritation from volatilized ether[3].
-
Environmental Toxicity: As a highly lipophilic compound, it has the potential for bioaccumulation. Discharge into drains or the aquatic environment must be strictly avoided[4].
References
-
Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals ACS Publications URL:[Link]
-
Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals (Digital Commons) DigitalCommons@UNL URL: [Link]
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71077-30-0 | Butyl 3,7-dimethyloct-6-en-1-yl ether Properties Canal RCN URL: [Link]
-
EINECS Number Listing : Starting with 264-991-3 to 277-988-7 The Good Scents Company URL:[Link]
-
2-Octene, 8-butoxy-2,6-dimethyl - Properties Scent.vn URL:[Link]
-
Essential Oil-Bearing Grasses: The genus Cymbopogon Visakha Govt Degree College / EBIN.PUB URL:[Link]
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